molecular formula C8H13NO4 B15046946 (S)-1-(2-Methoxyacetyl)pyrrolidine-2-carboxylic acid

(S)-1-(2-Methoxyacetyl)pyrrolidine-2-carboxylic acid

Cat. No.: B15046946
M. Wt: 187.19 g/mol
InChI Key: FWRWEUVVHSNRGE-LURJTMIESA-N
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Description

(S)-1-(2-Methoxyacetyl)pyrrolidine-2-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a methoxyacetyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Methoxyacetyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from proline or other suitable precursors.

    Methoxyacetylation: The pyrrolidine ring is then subjected to methoxyacetylation using methoxyacetic acid or its derivatives under acidic or basic conditions.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems for chiral resolution.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Methoxyacetyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxyacetyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-1-(2-Methoxyacetyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-Methoxyacetyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The methoxyacetyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyrrolidine ring provides structural stability and enhances binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid: Lacks the methoxyacetyl group, resulting in different chemical properties.

    Pyrrolidine-2,5-diones: Contains additional carbonyl groups, leading to different reactivity.

    Proline derivatives: Similar structure but different functional groups.

Uniqueness

(S)-1-(2-Methoxyacetyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the methoxyacetyl group, which imparts distinct chemical reactivity and potential biological activity. Its chiral nature also adds to its uniqueness, making it a valuable compound in asymmetric synthesis and chiral drug development.

Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

(2S)-1-(2-methoxyacetyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H13NO4/c1-13-5-7(10)9-4-2-3-6(9)8(11)12/h6H,2-5H2,1H3,(H,11,12)/t6-/m0/s1

InChI Key

FWRWEUVVHSNRGE-LURJTMIESA-N

Isomeric SMILES

COCC(=O)N1CCC[C@H]1C(=O)O

Canonical SMILES

COCC(=O)N1CCCC1C(=O)O

Origin of Product

United States

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